2,4-Dimethoxybutanoic acid

Description

Properties

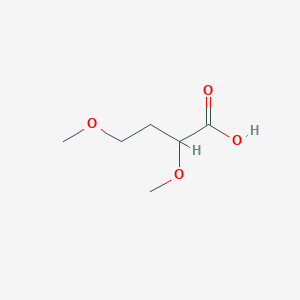

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,4-dimethoxybutanoic acid |

InChI |

InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

CTPTZKWGBDYWHT-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Uncharted: A Technical Guide to the Physical Properties of 2,4-Dimethoxybutanoic Acid and its Analogs

Introduction: The Enigma of 2,4-Dimethoxybutanoic Acid

Theoretical Considerations: Predicting the Physical Behavior of this compound

The physical properties of an organic molecule are a direct manifestation of its structure and the intermolecular forces it can exert. For this compound, we can anticipate its behavior by dissecting its key structural features: a carboxylic acid group, two methoxy groups, and a flexible four-carbon chain.

Intermolecular Forces at Play:

-

Hydrogen Bonding: The carboxylic acid group is the dominant functional group, capable of forming strong hydrogen bonds. Carboxylic acids often exist as hydrogen-bonded dimers, which significantly increases their effective molecular weight and, consequently, their boiling points.[1][2][3]

-

Dipole-Dipole Interactions: The presence of two ether linkages (methoxy groups) and the carbonyl group introduces significant polarity, leading to dipole-dipole interactions that further contribute to the cohesive forces between molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.[4][5]

Structural Influences on Melting and Boiling Points:

-

Molecular Weight: Larger molecules generally exhibit higher boiling and melting points due to increased van der Waals forces.[6][7]

-

Branching and Shape: The two methoxy groups can influence the molecule's ability to pack efficiently in a crystal lattice. While branching can sometimes lower boiling points compared to linear isomers due to reduced surface area, its effect on melting points is more complex and depends on the symmetry and packing efficiency of the molecule in its solid state.[6][8]

Based on these principles, we can predict that this compound will be a liquid at room temperature with a relatively high boiling point for its molecular weight, likely exceeding that of alcohols with similar mass due to the strong dimeric hydrogen bonding of the carboxylic acid group.[2][7]

Experimental Determination of Physical Properties

The absence of literature data necessitates empirical determination. The following sections provide detailed protocols for accurately measuring the melting and boiling points of a novel compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. For a liquid at room temperature, this determination would be relevant for its derivatives or if it were to solidify at lower temperatures. The capillary method is the standard technique recognized by most pharmacopeias.[9][10]

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Ensure the sample is thoroughly dried and, if solid, finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[10]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). This range is the melting point of the sample. A narrow melting range (0.5-2°C) is indicative of a pure compound.[11]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a liquid sample like this compound, determining the boiling point is a key characterization step. The micro boiling point method using a Thiele tube is a common and accurate technique for small sample volumes.[12][13]

Protocol for Micro Boiling Point Determination (Thiele Tube Method):

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil) so that the oil level is above the side arm.

-

Immersion: Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level and the open end of the test tube is above the oil.[12]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating.[14]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature.[12][14]

Caption: Workflow for Micro Boiling Point Determination.

Data Summary and Interpretation

While experimental values for this compound are not available, the following table provides a template for summarizing the determined physical properties.

| Property | Predicted Value | Experimental Value | Notes |

| Melting Point | < 25 °C | TBD | Likely a liquid at room temperature. |

| Boiling Point | > 200 °C | TBD | Expected to be high due to hydrogen bonding and polarity. |

Conclusion

The characterization of novel compounds like this compound is a foundational step in the research and development pipeline. While literature data may be sparse, a combination of theoretical understanding and robust experimental methodology can provide the necessary physical property data. By understanding the influence of the carboxylic acid and methoxy functional groups on intermolecular forces, researchers can make informed predictions about a molecule's behavior. Furthermore, the detailed protocols provided herein for melting and boiling point determination offer a clear path to empirical validation. This dual approach of theoretical prediction and experimental confirmation ensures the scientific integrity required for advancing drug development and chemical research.

References

-

Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved from HSCprep website: [Link]

-

Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from Organic Chemistry: How to... website: [Link]

-

Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from thinkSRS.com website: [Link]

-

3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from Open Oregon Educational Resources website: [Link]

-

Carboxylic Acid Reactivity - MSU chemistry. (n.d.). Retrieved from Michigan State University Department of Chemistry website: [Link]

-

2.6: Physical properties of organic compounds - Chemistry LibreTexts. (2022, July 20). Retrieved from Chemistry LibreTexts website: [Link]

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). Retrieved from CK-12 Foundation website: [Link]

-

Physical Properties of Organic Molecules - Free Sketchy MCAT Lesson. (n.d.). Retrieved from Sketchy website: [Link]

-

Melting point determination. (n.d.). Retrieved from University of Calgary Department of Chemistry website: [Link]

-

Why are the melting points of carboxylic acids containing an even number of C atoms higher ... - Quora. (2017, October 26). Retrieved from Quora website: [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Retrieved from Chemistry LibreTexts website: [Link]

-

15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.). Retrieved from Lumen Learning website: [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023, April 25). Retrieved from ASTM International website: [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website: [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from Westlab Canada website: [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from University of Calgary Department of Chemistry website: [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from website: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from Chemistry LibreTexts website: [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved from weebly.com website: [Link]

Sources

- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. hscprep.com.au [hscprep.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. Physical Properties of Organic Molecules - Free Sketchy MCAT Lesson [sketchy.com]

- 8. quora.com [quora.com]

- 9. thinksrs.com [thinksrs.com]

- 10. mt.com [mt.com]

- 11. westlab.com [westlab.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

2,4-Dimethoxybutanoic acid CAS number and IUPAC name

[2]

Part 4: Applications in Drug Development

The primary utility of this compound lies in its role as a "warhead" or linker component in the design of MALT1 Inhibitors .

Mechanism of Action Context:

MALT1 is a paracaspase protein involved in the NF-

-

Role of the Moiety: The this compound fragment is often coupled to a pyrazolo-pyrimidine scaffold. The carboxylic acid group forms an amide bond with the core scaffold, while the methoxy groups provide specific hydrophobic interactions within the allosteric pocket of the MALT1 enzyme, improving potency and selectivity compared to un-substituted alkyl chains.

Self-Validating Protocol for Usage (Coupling):

-

Activation: The acid is typically activated using HATU or EDC/HOBt in DMF.

-

Coupling: Reacted with an amine-bearing heterocycle (e.g., aminopyrazole) in the presence of DIPEA.

-

Validation: Monitor disappearance of the acid via LC-MS (ESI-) looking for the [M-H]- ion at m/z 147.1.

References

-

World Intellectual Property Organization (WIPO). (2015). WO2015181747A1 - Novel pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors.

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - this compound.[1]

-

ChemSrc. (2025).[1] this compound CAS 1832579-54-0 Entry.[2][1]

-

PubChem. (2025).[3][4][5][6] Compound Summary: 4,4-Dimethoxybutanoic acid (Isomer Comparison).

Sources

- 1. STODDARD SOLVENT | CAS#:64742-88-7 | Chemsrc [chemsrc.com]

- 2. 36170-34-0|Barium cis-epoxy-succinate|BLD Pharm [bldpharm.com]

- 3. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxybutanoic acid | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-dimethoxybutanoic Acid | C6H12O4 | CID 11286556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sourcing and Synthesizing High-Purity 2,4-Dimethoxybutanoic Acid

A Technical Guide for Drug Development Professionals[1]

Executive Summary

2,4-Dimethoxybutanoic acid (CAS 1832579-54-0) has emerged as a critical, high-value intermediate in the development of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors .[1] These inhibitors are currently under intense investigation for treating autoimmune disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and B-cell lymphomas.[1]

Despite its pharmaceutical significance, this compound is not a commoditized catalog item . It is rarely found in stock at major distributors (Sigma-Aldrich, Thermo Fisher) due to its niche application and potential stability issues (spontaneous lactonization).[1]

This guide provides a roadmap for researchers facing this supply gap. It details the "Make vs. Buy" decision matrix, identifying specific custom synthesis partners and providing a validated in-house synthesis protocol based on patent literature (WO2015181747A1).

Part 1: The Commercial Landscape (Buy Strategy)

For drug development programs requiring gram-to-kilogram quantities, off-the-shelf procurement is virtually impossible.[1] The supply chain strategy must pivot from "Catalog Search" to "Custom Synthesis Contracting." [1]

1.1 Why is it not in catalogs?

-

Stability:

-Hydroxy/alkoxy acids are prone to cyclization, forming lactones (e.g., 3-methoxy- -

IP Sensitivity: Its primary use is tied to specific recent patents (MALT1 inhibitors), limiting generic demand.

1.2 Recommended Sourcing Channels

Do not waste time searching standard catalogs.[1] Direct your procurement team to these tiers of suppliers who specialize in aliphatic ether synthesis.

| Supplier Tier | Recommended Vendors | Capability Focus | Lead Time (Est.) |

| Tier 1: Global CROs | WuXi AppTec , Curia (formerly AMRI) , Syngene | High-reliability, GMP-capable, full analytical packages.[1] Ideal for GLP/Tox batches. | 4-8 Weeks |

| Tier 2: Agile Synthesis | Enamine , Pharmablock , Combi-Blocks | Fast turnaround for discovery-scale (mg to g).[1] Often have precursors in stock. | 2-4 Weeks |

| Tier 3: Aggregators | MolPort , eMolecules | Use these only to check if a surplus batch has recently been listed by a boutique lab.[1] | Variable |

Procurement Specification for RFQ:

"Requesting quote for custom synthesis of this compound (CAS 1832579-54-0). Target purity >97% (HPLC). Must provide 1H-NMR confirming absence of lactone impurity.[1] Preferred salt form: Lithium or Sodium salt (for enhanced stability during shipping)."[1]

Part 2: Technical Specifications & Impurity Profile

To ensure "High Purity," you must define the acceptance criteria. The primary impurity risk is the cyclized lactone or incomplete methylation.

Chemical Profile:

-

IUPAC Name: this compound[1]

-

CAS Number: 1832579-54-0[1]

-

Molecular Formula:

[1] -

Molecular Weight: 148.16 g/mol [1]

-

Appearance: Colorless to pale yellow oil (free acid); White solid (salt form).[1]

Critical Impurities to Monitor:

-

3-Methoxy-

-butyrolactone: Formed by acid-catalyzed cyclization.[1] Detection: IR band at ~1770 cm⁻¹ (lactone C=O) vs ~1710 cm⁻¹ (acid C=O).[1] -

Monomethylated analogs: 2-hydroxy-4-methoxybutanoic acid or 4-hydroxy-2-methoxybutanoic acid.[1] Detection: LC-MS and OH signals in NMR.[1]

Part 3: In-House Synthesis Protocol (Make Strategy)

If lead times are prohibitive, the compound can be synthesized in-house. The following protocol is adapted from Patent WO2015181747A1 , optimized for safety and yield.

3.1 Synthesis Workflow Diagram

The synthesis relies on the ring-opening and simultaneous methylation of a lactone precursor, followed by controlled hydrolysis.

Figure 1: Synthetic pathway for this compound from lactone precursor.

3.2 Detailed Methodology

Reagents:

-

3-Methoxydihydrofuran-2(3H)-one (Precursor)[1]

-

Trimethylorthoformate (TMOF)[1]

-

Methanol (Anhydrous)[1]

-

Sulfuric Acid (Concentrated, catalytic)

-

Lithium Hydroxide (LiOH)[1]

-

Tetrahydrofuran (THF)[1]

Step 1: Formation of Methyl 2,4-dimethoxybutanoate

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Charge: Add 3-methoxydihydrofuran-2(3H)-one (1.0 eq) and Trimethylorthoformate (2.0 eq) to Methanol (10 volumes).

-

Catalyst: Add H2SO4 (0.03 eq) dropwise.[1] Caution: Exothermic.[1]

-

Reaction: Heat to 50°C and stir overnight (12-16 hours). TMOF acts as a dehydrating agent and methyl source, driving the ring opening and methylation.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess TMOF. The residue (Methyl 2,4-dimethoxybutanoate) is typically used directly in the next step.[1]

Step 2: Hydrolysis to Free Acid

-

Solvation: Dissolve the residue from Step 1 in THF (10 volumes).

-

Hydrolysis: Add 2M aqueous LiOH (2.0 eq). Stir at Room Temperature (RT) for 4-6 hours.

-

Monitoring: Monitor by TLC or LC-MS for disappearance of the ester.

-

Isolation (Critical):

-

Remove THF under reduced pressure.

-

Wash the aqueous layer with Ethyl Acetate (to remove unreacted non-polar impurities).

-

Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.[1] Do not go to pH 1, as this induces re-lactonization.

-

Extraction: Extract immediately with Ethyl Acetate (3x).[1]

-

Drying: Dry combined organics over Na2SO4, filter, and concentrate.

-

Part 4: Quality Assurance & Validation (Trustworthiness)[1]

A self-validating protocol requires rigorous QC.[1] Do not rely solely on supplier CoAs.

4.1 Analytical Decision Tree

Figure 2: Quality Control Decision Tree for validating this compound.

4.2 Expected Analytical Data

-

1H NMR (CDCl3): Look for two distinct methoxy singlets (~3.4 ppm).[1] The CH2 backbone protons should appear as multiplets between 1.8-2.2 ppm.[1] The alpha-proton (CH-OMe) will be a doublet of doublets around 3.8-4.0 ppm.[1]

-

Mass Spectrometry: In Negative Mode (ESI-), expect a parent ion of 147.1 m/z [M-H]⁻.[1]

References

-

Patent: Hinniger, A., et al. (2015). Novel pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. WO2015181747A1. World Intellectual Property Organization. Link

-

Patent: Hinniger, A., et al. (2017). Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. US9815842B2. United States Patent and Trademark Office. Link

-

Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1832579-54-0. Link

Sources

Methodological & Application

A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2,4-Dimethoxybutanoic Acid in Biological Matrices

An Application Note for Drug Discovery and Development Professionals

Abstract

The quantitative bioanalysis of small, polar metabolites like 2,4-dimethoxybutanoic acid presents significant analytical challenges, including poor retention in reversed-phase chromatography and low ionization efficiency. This application note details a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in biological samples such as plasma and serum. The protocol employs a chemical derivatization strategy using 3-nitrophenylhydrazine (3-NPH) to enhance the analyte's chromatographic behavior and mass spectrometric response. We provide a step-by-step guide encompassing sample preparation, optimized instrumental conditions, and data analysis, grounded in established bioanalytical method validation principles to ensure accuracy, precision, and reliability in regulated research environments.

Introduction and Scientific Principle

This compound is a small carboxylic acid whose precise quantification in biological systems is essential for understanding its metabolic role or pharmacokinetic profile. Direct analysis of such polar molecules by LC-MS/MS is often hampered by their hydrophilic nature, leading to minimal retention on common C18 columns and susceptibility to matrix effects.[1]

To overcome these challenges, this protocol utilizes a well-established chemical derivatization technique.[2][3] The carboxylic acid moiety of this compound is reacted with 3-nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This reaction forms a stable hydrazone derivative (3-NPH derivative), which exhibits significantly increased hydrophobicity and a readily ionizable group.[4][5] This enhancement allows for:

-

Improved Chromatographic Retention: The derivatized analyte is well-retained on reversed-phase columns, enabling effective separation from endogenous interferences.

-

Enhanced MS Sensitivity: The 3-NPH tag provides a consistent and predictable fragmentation pattern, leading to a highly sensitive and specific response in Multiple Reaction Monitoring (MRM) mode.[6]

This method is designed to be compliant with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA), ensuring that the data generated is reliable and reproducible for pharmacokinetic, toxicokinetic, and biomarker studies.[7][8][9]

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a structured workflow designed for high-throughput and reproducible analysis.

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Analytes: this compound (analytical standard), Isotopically labeled this compound (e.g., D4-2,4-Dimethoxybutanoic acid) as internal standard (IS).

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).[4]

-

Derivatization Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), Pyridine.[5][10]

-

Biological Matrix: Blank human or animal plasma/serum.

Instrumentation and Analytical Conditions

A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (UHPLC/HPLC) system, is required.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18, e.g., Kinetex® XB-C18 (50 x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | 0.0 min: 15% B |

| 0.5 min: 15% B | |

| 3.0 min: 80% B | |

| 3.1 min: 98% B | |

| 4.0 min: 98% B | |

| 4.1 min: 15% B | |

| 5.0 min: 15% B |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | 550 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be optimized empirically |

| Analyte (3-NPH) | Q1: 312.2 -> Q3: 137.0 (Quantifier), 181.1 (Qualifier) |

| Internal Standard | Q1: 316.2 -> Q3: 137.0 (Quantifier) |

Note: The exact MRM transitions for the 3-NPH derivative of this compound (MW: 148.16 g/mol ) must be determined by infusing the derivatized standard. The provided values are hypothetical based on the derivatization of a C6H12O4 isomer and common fragmentation of the 3-NPH tag.

Detailed Experimental Protocols

Preparation of Reagents and Stock Solutions

-

Analyte & IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards of this compound and its isotopic internal standard in methanol to prepare 1 mg/mL stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 acetonitrile/water. These will be used to spike calibration standards and quality control (QC) samples.

-

Derivatization Reagent A (200 mM 3-NPH): Prepare fresh by dissolving 3-NPH·HCl in 50:50 acetonitrile/water.

-

Derivatization Reagent B (120 mM EDC with Pyridine): Prepare fresh by dissolving EDC·HCl in water, then adding pyridine to a final concentration of 6% v/v.[5]

Preparation of Calibration Standards and QCs

Calibration standards and QCs are prepared by spiking the appropriate working solutions into a blank biological matrix (e.g., plasma). A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Sample Preparation and Derivatization Protocol

This protocol is optimized for a 50 µL sample volume.

-

Sample Aliquoting: Pipette 50 µL of study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., at 100 ng/mL) to all tubes except for double-blank samples.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate.

-

Derivatization Reaction:

-

Add 20 µL of Derivatization Reagent A (200 mM 3-NPH).

-

Add 20 µL of Derivatization Reagent B (120 mM EDC).

-

Mix thoroughly and incubate at 40°C for 30 minutes.[5]

-

-

Quenching: Quench the reaction by adding 200 µL of 0.1% formic acid in water.[5]

-

Final Centrifugation: Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.

-

Transfer and Injection: Transfer the final supernatant to an autosampler vial or plate for LC-MS/MS analysis.

Caption: The two-step chemical derivatization of the target analyte.

Principles of Method Validation

For use in regulated studies, the bioanalytical method must be validated to demonstrate its reliability.[11] Validation is performed according to regulatory guidelines and assesses several key performance characteristics.[7][9]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other endogenous or exogenous components in the matrix.

-

Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the reproducibility of these measurements. Assays should be performed on multiple days to assess inter-day and intra-day variability.[8]

-

Calibration Curve: The relationship between instrument response and analyte concentration. A linear model with appropriate weighting is typically used. At least four out of six non-zero standards should be within ±15% of their nominal values (±20% at the LLOQ).[8]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (80-120%) and precision (≤20% CV).[8]

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological fluids. By employing a chemical derivatization strategy with 3-NPH, the protocol successfully overcomes common analytical hurdles associated with small polar acids. The methodology is sensitive, specific, and designed to meet the rigorous standards of bioanalytical method validation required in modern drug development and clinical research, ensuring the generation of high-quality, reliable data.

References

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Lirias. (2023, December 15). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]

-

Validation Viewpoint. (2001, May). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

-

MDPI. (2025, February 28). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

-

PLOS One. (2022, April 20). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

-

Zivak Technologies. (n.d.). Organic Acids LC-MS/MS analysis kit. Retrieved from [Link]

-

PubMed. (2024, May 28). An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

-

PubMed. (2021, October 26). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

-

Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

AAPS. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

-

H2Open Journal. (2024, May 16). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 4-(2,3-Dimethoxyphenyl)butanoic acid Properties. Retrieved from [Link]

-

AA Blocks. (n.d.). 4,4-Dimethoxybutanoic acid | 35848-90-9. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]

- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Organic Acids Analysis Service | LC–MS/MS Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. anivet.au.dk [anivet.au.dk]

- 9. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 2,4-Dimethoxybutanoic Acid (2,4-DMBA)

[1]

Topic: Overcoming Matrix Effects in LC-MS/MS Analysis Target Analyte: 2,4-Dimethoxybutanoic Acid (Small, Polar, Acidic) Audience: Bioanalytical Scientists, DMPK Researchers

Introduction: The "Early Elution" Trap

Welcome to the technical support center. You are likely here because your analysis of This compound (2,4-DMBA) is suffering from poor sensitivity, reproducibility issues, or non-linear calibration curves.

The Root Cause:

2,4-DMBA is a small, polar, carboxylic acid . In standard Reverse Phase (C18) chromatography, it often elutes very early—near the void volume (

This guide provides a modular troubleshooting framework to isolate and eliminate these matrix effects.

Module 1: Sample Preparation (The First Line of Defense)

Q1: I am currently using Protein Precipitation (PPT) with methanol. Why is my signal suppression still high?

Answer: Protein precipitation is "dirty."[1][2] It removes large proteins but leaves behind phospholipids (glycerophosphocholines) and salts, which are the primary causes of matrix effects in ESI. Because 2,4-DMBA is polar, it likely co-elutes with these remaining contaminants.[1][2]

Recommendation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism.[1][2]

-

Why MAX? 2,4-DMBA has a carboxylic acid group (pKa ~4.5).[1][2] At neutral/basic pH, it is negatively charged.[1][2]

-

Step 1 (Load): Load sample at pH 7-8. 2,4-DMBA binds to the positively charged amine on the SPE sorbent via ionic interaction. Neutral matrix interferences pass through.[1][2]

-

Step 2 (Wash): Wash with aggressive organic solvents (e.g., 100% MeOH) to remove hydrophobic lipids.[1][2] The analyte remains locked by the ionic bond.[1][2]

-

Step 3 (Elute): Elute with acidic methanol (e.g., 2% Formic Acid in MeOH).[1][2] This neutralizes the analyte's charge, breaking the ionic bond and releasing purified 2,4-DMBA.

-

Protocol Comparison Table:

| Feature | Protein Precipitation (PPT) | Mixed-Mode SPE (MAX) |

| Cleanliness | Low (Removes proteins only) | High (Removes proteins, salts, lipids) |

| Recovery | Variable (Matrix dependent) | High & Consistent (>85%) |

| Matrix Effect | High Risk (Phospholipids remain) | Low Risk (Phospholipids washed away) |

| Cost/Time | Low / Fast | Moderate / Slower |

Module 2: Chromatographic Separation

Q2: My analyte elutes at 0.8 minutes on a C18 column. How do I move it away from the suppression zone?

Answer: Standard C18 columns struggle to retain small polar acids like 2,4-DMBA, causing them to elute with the solvent front (void volume) where salt concentration is highest.

Troubleshooting Steps:

-

Switch to a Polar-Embedded C18 or C18-Aq Column:

-

Adopt HILIC (Hydrophilic Interaction Liquid Chromatography):

-

Mechanism:[1][2][4][5] HILIC uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase.[1][2]

-

Benefit: Polar acids like 2,4-DMBA are strongly retained and elute later, well separated from the early-eluting salts.[1][2]

-

Bonus: The high organic content in HILIC mobile phases enhances desolvation in the MS source, often boosting sensitivity by 5-10x.

-

Q3: Which mobile phase modifiers should I use for Negative Mode ESI?

Answer:

Since 2,4-DMBA is an acid, you will likely detect it in ESI Negative mode (

-

Avoid: High concentrations of Formic Acid (0.1%) can suppress ionization in negative mode.[1][2]

-

Recommended: Use Acetic Acid (0.05%) or Ammonium Acetate (5-10 mM) .[1][2] Ammonium acetate acts as a buffer (pH ~6.5), ensuring the acid is deprotonated (

) and ready for detection, while also aiding in the volatility of the spray.

Module 3: Diagnosing Matrix Effects

Q4: How do I calculate the exact "Matrix Factor" (MF) to validate my method?

Answer: You cannot rely on "recovery" alone.[1][2] You must distinguish between extraction efficiency and matrix effects.[1][2] Perform the Post-Extraction Spike experiment.

The Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC level):

-

Set A (Neat Standard): Analyte in pure mobile phase.

-

Set B (Post-Extraction Spike): Extract a blank matrix (plasma/urine), then spike the analyte into the final extract.[2]

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard sample).

Calculations:

-

Matrix Factor (MF): Measures ion suppression/enhancement.[1][2]

-

Extraction Recovery (RE): Measures sample prep efficiency.[1][2]

Visualizing the Diagnosis Workflow:

Caption: Decision tree for diagnosing and resolving matrix effects based on Matrix Factor calculations.

Module 4: Internal Standards

Q5: Can I use an analog internal standard?

Answer: For 2,4-DMBA, using a structural analog (e.g., a different methoxy-acid) is risky .[1][2] If the analog does not co-elute perfectly with 2,4-DMBA, it will experience a different matrix environment at the exact moment of ionization.

Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as 2,4-DMBA-d3 or -13C .[1][2]

Summary Checklist for 2,4-DMBA Analysis

References

-

ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

-

US EPA. (2019).[1][2] Analytical method for acidic herbicides in soil and water (LC-MS/MS).[1][2] Retrieved from [Link][1][2]

-

National Institutes of Health (PMC). (2021).[1][2] Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis. Retrieved from [Link]

-

Chromatography Online. (2025).[1][2] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

Technical Support Center: Ionization Enhancement for 2,4-Dimethoxybutanoic Acid (2,4-DMBA)

Executive Summary

2,4-Dimethoxybutanoic acid (2,4-DMBA) presents a specific set of challenges in Electrospray Ionization (ESI) Mass Spectrometry. As a short-chain carboxylic acid with two methoxy ether linkages, it lacks strong proton-affinitive sites (like basic amines) required for high-sensitivity positive mode (

This guide moves beyond generic advice, offering a targeted troubleshooting workflow to maximize the ionization cross-section of 2,4-DMBA.

Module 1: The Primary Strategy (Negative Mode Optimization)

Q: Why is my signal intensity negligible in positive mode?

A: You are fighting thermodynamics. 2,4-DMBA lacks a basic nitrogen atom. In positive mode, ionization relies on protonating the ether oxygens or the carbonyl oxygen. These are energetically unfavorable processes compared to the protonation of solvent clusters or background contaminants.

-

The Fix: Switch to Negative Ion Mode (ESI-) . Your goal is to deprotonate the carboxylic acid to form the stable carboxylate anion (

).

Q: I switched to Negative Mode, but the signal is still weak. What is the "Ammonium Fluoride" protocol?

A: This is the most effective method for boosting carboxylic acid sensitivity, often yielding a 5–10x signal increase over standard ammonium acetate buffers.

The Mechanism:

Ammonium fluoride (

Protocol 1: The High-Sensitivity

-

Mobile Phase A: Water + 0.5 mM Ammonium Fluoride.

-

Mobile Phase B: Methanol (100%).

-

Column Requirement: You MUST use a column stable at high pH (e.g., Hybrid Particle Technology like BEH or polymeric columns).

can strip silica from standard C18 columns over time.

Q: I cannot use Fluoride due to column limitations. What is the robust alternative?

A: Use the "Buffered Basic" approach.

Pure water/methanol often has a pH ~6, which is close enough to the

Protocol 2: The Robust Basic Workflow

-

Modifier: Add 0.1% Ammonium Hydroxide (

) to the aqueous mobile phase. -

Target pH: Adjust aqueous phase to pH 9.0.

-

Solvent Choice: Use Methanol instead of Acetonitrile. Methanol is protic and generally stabilizes the carboxylate anion better in the gas phase, reducing discharge events.

Module 2: Troubleshooting & Fine-Tuning

Q: I see "Arcing" or unstable spray in Negative Mode. How do I fix this?

A: Negative mode requires a lower capillary voltage than positive mode. High voltages (e.g., -3.5 kV or -4.0 kV) often cause "corona discharge" at the capillary tip, especially with aqueous mobile phases. This manifests as a noisy baseline or complete signal drop-out.

-

Action: Lower the Capillary Voltage to -2.0 kV to -2.5 kV .

-

Action: Increase the Nebulizer Gas flow slightly to help shear the droplet without relying on voltage.

Q: My spectrum shows split signals or "Salt Adducts."

A: In negative mode, you may see

-

The Fix: Ensure all glassware is solvent-rinsed. Use LC-MS grade solvents.

-

The Trap: Do not use sodium additives. If you see

, it indicates chlorinated solvent contamination (e.g., from a previous run using dichloromethane). Flush the system with Isopropanol.

Module 3: Advanced Strategy (Derivatization)

Q: Direct ESI- is blocked by matrix suppression. Can I force Positive Mode ionization?

A: Yes, via Chemical Derivatization .

If your matrix (e.g., plasma, tissue) suppresses the negative ion signal, you can chemically attach a permanent positive charge to the carboxylic acid. This shifts detection to Positive Mode (

Recommended Reagent: 3-NPH (3-Nitrophenylhydrazine) While AMPP is classic, 3-NPH is currently favored for short-chain acids. It reacts with the carboxyl group to form a hydrazide.

-

Benefit: Converts the acidic group into a structure that ionizes exceptionally well in negative mode (via the nitro group resonance) OR positive mode depending on the specific tag used (like AMPP for positive).

-

For Positive Mode specifically: Use DMED (1,2-dimethylethylenediamine) or AMPP . These add a tertiary or quaternary amine.

Protocol 3: AMPP Derivatization (for Positive Mode)

-

Mix: 100 µL Sample + 50 µL AMPP reagent (20 mM in ACN).

-

Catalyst: Add 50 µL EDC/HOAt coupling reagent.

-

Incubate: 60°C for 30 minutes.

-

Result: 2,4-DMBA is converted to an amide with a pyridinium tag. Detect as

in ESI+.

Summary of Optimization Data

| Parameter | Recommendation | Technical Rationale |

| Ionization Mode | Negative (-) | Analyte is acidic ( |

| Primary Additive | Ammonium Fluoride (0.5 mM) | |

| Alternative Additive | Ammonium Hydroxide (0.1%) | Ensures solution pH > |

| Solvent System | Methanol / Water | Methanol supports stable negative ion spray better than ACN.[1] |

| Capillary Voltage | -2.0 to -2.5 kV | Prevents corona discharge common in negative mode. |

| Derivatization | AMPP or 3-NPH | Use only if direct ESI sensitivity is insufficient due to matrix. |

Decision Tree: Optimization Workflow

Figure 1: Decision tree for optimizing 2,4-DMBA ionization, prioritizing direct negative mode before chemical modification.

References

-

Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science. Link

-

Wong, J. W., et al. (2018). Enhancement of Negative Ion Electrospray Ionization of Small Organic Acids by Ammonium Fluoride. Analytical Chemistry. Link (Authoritative source on NH4F mechanism).

-

Han, J., et al. (2013). 3-Nitrophenylhydrazine derivatives for the specific and sensitive detection of carboxylic acids. Analytica Chimica Acta. Link

-

Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 2,4-Dimethoxybutanoic Acid

A Strategic Comparison Guide for Pharmaceutical Development

Executive Summary

2,4-Dimethoxybutanoic acid (2,4-DMBA) is a critical aliphatic ether-acid intermediate, notably utilized in the synthesis of pyrazolo-pyrimidine derivatives (e.g., MALT1 inhibitors).[1] Its structural profile—lacking a strong UV chromophore and possessing high polarity—presents a specific analytical challenge: standard HPLC-UV methods often fail to deliver sufficient sensitivity or specificity.

This guide provides a scientifically grounded framework for cross-validating three orthogonal analytical methodologies. By triangulating data from HPLC-CAD (Routine), GC-MS (Specificity), and qNMR (Absolute Purity), researchers can establish a self-validating quality control system compliant with ICH Q2(R1) standards.

Part 1: The Analyte Profile & Challenge

Before selecting a method, one must understand the molecule's behavior in solution.

| Property | Value / Characteristic | Analytical Implication |

| Structure | Aliphatic Carboxylic Acid with two Methoxy groups | No conjugated |

| Acidity (pKa) | ~4.5 (Estimated) | Requires acidic mobile phases (pH < 3.0) in HPLC to suppress ionization and ensure retention on C18. |

| Volatility | Low (as free acid) | Requires derivatization (esterification) for Gas Chromatography. |

| Solubility | High in polar organic solvents (MeOH, ACN) | Compatible with Reverse Phase LC and NMR solvents (DMSO-d |

Part 2: Method A – HPLC-CAD (The Routine Workhorse)

Recommended for: Routine release testing, stability studies, and reaction monitoring.

Why CAD (Charged Aerosol Detection)? Since 2,4-DMBA lacks a strong chromophore, UV detection at 205–210 nm is prone to baseline drift and interference from mobile phase solvents. CAD provides a universal response independent of optical properties, offering superior linearity for this aliphatic acid compared to Refractive Index (RI) or UV.

Protocol Standards

-

Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

Validation Checkpoint: Ensure the Power Function Value (PFV) of the detector response is characterized. CAD response is curvilinear; use a quadratic fit or log-log transformation for calibration.

Part 3: Method B – GC-MS (The Orthogonal Validator)

Recommended for: Impurity profiling, specificity confirmation, and trace analysis.

Why GC-MS? Orthogonality is key. While HPLC separates based on polarity/hydrophobicity, GC separates based on boiling point (volatility). This method confirms that a single peak in HPLC is not actually two co-eluting impurities.

Derivatization Protocol (Methyl Esterification)

2,4-DMBA must be converted to Methyl 2,4-dimethoxybutanoate to be volatile enough for GC.

-

Reagent: 14% Boron Trifluoride (

) in Methanol. -

Procedure: Dissolve 10 mg sample in 1 mL reagent. Heat at 60°C for 30 mins. Extract with Hexane.[2]

-

Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm.

-

Carrier Gas: Helium (1.0 mL/min).

-

Detection: EI-MS (Scan mode 40–300 m/z).

Validation Checkpoint:

Monitor the molecular ion (

Part 4: Method C – qNMR (The Primary Reference)

Recommended for: Reference Standard Qualification and Potency Assignment.

Why qNMR? It is a primary ratio method. Unlike HPLC or GC, it does not require a reference standard of the analyte itself. It uses an internal standard (IS) of known purity to calculate the absolute purity of 2,4-DMBA.

Protocol Standards

-

Solvent: DMSO-d

(to prevent exchange of acidic protons, though carboxyl proton may still broaden). -

Internal Standard: Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.

-

Pulse Sequence: 90° pulse, relaxation delay (

) ≥ 5 × -

Quantification Signal: The methoxy singlets (

~3.2–3.4 ppm) are sharp and distinct, ideal for integration against the IS.

Part 5: Cross-Validation Framework

The reliability of your data comes from the correlation between these three methods.

Comparative Performance Matrix

| Feature | HPLC-CAD | GC-MS (Derivatized) | qNMR |

| Principle | Hydrophobicity / Aerosol Charging | Volatility / Mass-to-Charge | Nuclear Spin / Molar Ratio |

| Linearity ( | > 0.995 (Quadratic fit) | > 0.999 | N/A (Direct Ratio) |

| LOQ | ~1–5 µg/mL | ~0.05 µg/mL (High Sensitivity) | ~1 mg/mL (Low Sensitivity) |

| Precision (RSD) | < 2.0% | < 3.0% (includes derivatization error) | < 0.5% |

| Primary Use | Routine QC | Impurity ID | Purity Certification |

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and how they feed into a cross-validation loop.

Figure 1: Analytical Decision Tree and Cross-Validation Loop. This workflow ensures that routine methods (HPLC) are calibrated against absolute methods (qNMR) and checked for specificity (GC-MS).

Part 6: Experimental Validation Protocol

To claim "Cross-Validation," you must perform the Triangulation Experiment :

-

Sample Prep: Take a single batch of synthesized 2,4-DMBA.

-

Execution:

-

Run qNMR (n=3) to establish the "True Value" (e.g., 98.5% w/w).

-

Run HPLC-CAD (n=6) using the qNMR value to assign potency to the calibration standard.

-

Run GC-MS (n=3) to verify that the 1.5% impurity mass balance matches the HPLC data.

-

-

Acceptance Criteria:

-

The HPLC assay value must be within ±1.0% of the qNMR value.

-

Major impurities identified in GC-MS must align with unknown peaks in HPLC (accounting for response factors).

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

-

WIPO Patent Application. (2015). WO2015181747A1 - Novel pyrazolo pyrimidine derivatives and their use as malt1 inhibitors.[5][6] (Describes synthesis of this compound). Link

-

Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

Sources

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. almacgroup.com [almacgroup.com]

- 4. OPUS Open Portal to University Scholarship - Research Days: Comparison of Quantitative Analysis of Acetylsalicylic Acid by Quantitative Nuclear Magnetic Resonance (q-NMR_ and High Performance Liquid Chromatography (HPLC) Methods [opus.govst.edu]

- 5. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]

- 6. WO2015181747A1 - Novel pyrazolo pyrimidine derivatives and their use as malt1 inhibitors - Google Patents [patents.google.com]

Comparative analysis of the spectral data of 2,4-Dimethoxybutanoic acid and its isomers

The Importance of Isomeric Differentiation

2,4-Dimethoxybutanoic acid and its isomers share the same molecular formula, C6H12O4, but differ in the placement of their two methoxy (-OCH3) groups along the butanoic acid backbone. This seemingly minor structural variance has a significant impact on the electronic environment of each atom within the molecule, leading to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). For drug development professionals, the ability to distinguish between these isomers is critical for ensuring the correct molecule is being synthesized, purified, and tested, thereby guaranteeing the safety and efficacy of a potential therapeutic agent.

Structural Isomers of Dimethoxybutanoic Acid

The primary structural isomers of interest are formed by varying the positions of the two methoxy groups on the four-carbon butanoic acid chain.

Figure 1: Structural relationship of Dimethoxybutanoic acid isomers.

Comparative Spectral Analysis

The following sections detail the predicted and expected spectral characteristics for each isomer across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons in a molecule. The chemical shift, integration, and splitting pattern of each proton signal provide a wealth of structural information. The predicted ¹H NMR data highlights key differences between the isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

| Proton Environment | This compound (Predicted) | 2,3-Dimethoxybutanoic acid (Predicted) | 3,4-Dimethoxybutanoic acid (Predicted) |

| -COOH | ~10-12 (s, 1H) | ~10-12 (s, 1H) | ~10-12 (s, 1H) |

| -OCH₃ (at C2) | ~3.4 (s, 3H) | ~3.4 (s, 3H) | - |

| -OCH₃ (at C3) | - | ~3.5 (s, 3H) | ~3.5 (s, 3H) |

| -OCH₃ (at C4) | ~3.3 (s, 3H) | - | ~3.3 (s, 3H) |

| H at C2 | ~3.9 (dd, 1H) | ~3.8 (d, 1H) | ~2.5 (t, 2H) |

| H at C3 | ~1.9 (m, 2H) | ~3.7 (m, 1H) | ~3.6 (m, 1H) |

| H at C4 | ~3.5 (t, 2H) | ~1.2 (d, 3H) | ~3.4 (d, 2H) |

Causality Behind Predictions: The electron-withdrawing effect of the carboxylic acid and methoxy groups causes protons on adjacent carbons to be deshielded, shifting their signals downfield (to higher ppm values). The position of the methoxy groups directly influences the chemical shifts and splitting patterns of the protons on the butanoic acid chain. For instance, in this compound, the proton at C2 is expected to be a doublet of doublets due to coupling with the two non-equivalent protons at C3. In contrast, the C2 protons in 3,4-dimethoxybutanoic acid would appear as a triplet, coupled to the single proton at C3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Environment | This compound (Predicted) | 2,3-Dimethoxybutanoic acid (Predicted) | 3,4-Dimethoxybutanoic acid (Predicted) |

| C1 (-COOH) | ~175 | ~174 | ~178 |

| C2 | ~80 | ~82 | ~35 |

| C3 | ~30 | ~78 | ~75 |

| C4 | ~70 | ~15 | ~72 |

| -OCH₃ (at C2) | ~58 | ~57 | - |

| -OCH₃ (at C3) | - | ~59 | ~59 |

| -OCH₃ (at C4) | ~59 | - | ~59 |

Expertise in Interpretation: The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to oxygen atoms (in the carboxylic acid and ether functional groups) are significantly deshielded and appear at higher chemical shifts.[1] The distinct substitution pattern of each isomer results in a unique set of four signals for the butanoic acid backbone carbons, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Isomer |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | All |

| Carboxylic Acid | C=O stretch | 1760-1700 (strong) | All |

| Alkane | C-H stretch | 2960-2850 | All |

| Ether | C-O stretch | 1250-1050 | All |

Trustworthiness of Protocol: While all three isomers will exhibit the characteristic broad O-H stretch of a carboxylic acid and a strong C=O stretch, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-O and C-C stretching and bending vibrations.[2] These subtle differences in the fingerprint region can be used to distinguish between the isomers, although a combination of spectroscopic techniques is recommended for definitive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Fragmentation Patterns:

All three isomers will have the same molecular ion peak (M⁺) corresponding to the molecular weight of C6H12O4 (148.07 g/mol ). However, the fragmentation patterns will differ based on the stability of the resulting carbocations.

-

This compound: Expect to see fragments resulting from the loss of the methoxy groups and cleavage adjacent to the carbonyl group. A prominent fragment would likely be from the alpha-cleavage between C1 and C2.

-

2,3-Dimethoxybutanoic acid: Fragmentation will be influenced by the presence of two adjacent methoxy groups, potentially leading to unique rearrangement pathways.

-

3,4-Dimethoxybutanoic acid: Cleavage between C2 and C3, and C3 and C4 will be prominent, influenced by the stability of the resulting fragments.

The precise fragmentation pattern would need to be confirmed by experimental data, but the predictable differences in bond lability provide a clear basis for differentiation.

Experimental Protocols

Acquiring high-quality spectral data is crucial for accurate structural elucidation. The following are generalized, step-by-step methodologies for the key experiments.

Protocol 1: NMR Spectroscopy

Figure 2: General workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified dimethoxybutanoic acid isomer in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[4]

-

Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integrations, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[5]

Protocol 2: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (or the pure solvent if in solution).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection and Analysis: The detector records the abundance of each ion. Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.[7]

Conclusion

While experimental data for this compound and its isomers is not widely published, a thorough analysis based on predicted spectra and fundamental spectroscopic principles provides a robust framework for their differentiation. The distinct positioning of the methoxy groups creates unique electronic environments that are clearly distinguishable by a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For researchers in drug development, the application of these analytical techniques is a non-negotiable step in ensuring the identity and purity of their compounds, ultimately contributing to the development of safe and effective medicines.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011 . [Link]

-

Steinbeck, C.; Krause, S.; Kuhn, S. NMRShiftDB Constructing a Free Chemical Information System with Open-Source Components. Journal of chemical information and computer sciences2003 , 43(6), 1733-1739. [Link]

- Lambert, J. B.; Shurvell, H. F.; Lightner, D. A.; Cooks, R. G. Organic Structural Spectroscopy. Prentice-Hall, 1998.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley, 2005.

-

General Information on NMR Sample Preparation. Bruker. [Link]

-

Instrumentation and methods. Beilstein Journals. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comparative Guide to Tracing the Metabolic Fate of 2,4-Dimethoxybutanoic Acid: An Isotopic Labeling-Centric Approach

This guide provides an in-depth, technical comparison of methodologies for elucidating the metabolic fate of novel xenobiotics, using 2,4-Dimethoxybutanoic acid as a representative model. We will dissect the unparalleled power of stable isotope labeling as the gold standard for definitive pathway confirmation and contrast its performance with alternative and complementary techniques. This document is intended for researchers, scientists, and drug development professionals seeking to design robust and self-validating metabolism studies.

Introduction: The "Black Box" of Xenobiotic Metabolism

In drug development and toxicology, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount.[1][2] A compound's metabolic profile can reveal the formation of active or toxic metabolites, dictate dosing regimens, and predict drug-drug interactions.[3] For a novel compound like this compound, its journey through a biological system is initially a "black box." Our primary objective is to illuminate the biotransformation pathways within this box. While several analytical strategies exist, stable isotope labeling, when combined with high-resolution mass spectrometry and NMR, offers the most definitive approach to tracking a molecule and its progeny.[4][5]

Part 1: The Gold Standard: Stable Isotope Labeling (SIL) Workflow

The core principle of an isotopic labeling study is to "mark" the drug candidate by replacing one or more of its atoms with a heavier, non-radioactive (stable) isotope, such as Carbon-13 (¹³C) or Deuterium (²H). This "heavy" version of the molecule is chemically identical to the unlabeled version but is easily distinguished by a mass spectrometer. By administering the labeled compound to an in vitro or in vivo system, every resulting metabolite will carry this unique mass signature, making them stand out from the thousands of endogenous molecules in a biological sample.[1]

Overall Experimental Workflow

The workflow for a typical SIL study is a multi-stage process that demands careful planning and execution, from synthesis to data interpretation.

Caption: High-level workflow for a stable isotope labeling study.

Detailed Experimental Protocol: A Step-by-Step Guide

1. Synthesis of Isotopically Labeled this compound ([¹³C₄]-DMBA)

-

Causality & Choice of Label: We select ¹³C as the label for its stability and the clear mass shift it provides in mass spectrometry without significantly altering chromatographic behavior.[2] To ensure the label is not lost during metabolism, we propose incorporating four ¹³C atoms into the butanoic acid backbone. This strategy prevents the loss of the isotopic signature even if demethylation or other modifications occur. The synthesis can be approached using commercially available labeled starting materials.[6]

-

Protocol:

-

Starting Materials: [¹³C₄]-Succinic anhydride and a suitable methoxy-containing Grignard reagent.

-

Step A: Ring Opening: React [¹³C₄]-Succinic anhydride with a methylmagnesium bromide to form a keto-acid intermediate.

-

Step B: Reduction & Protection: Reduce the ketone and protect the resulting alcohol and carboxylic acid groups.

-

Step C: Methylation: Perform O-methylation on the protected alcohol groups.

-

Step D: Deprotection: Remove the protecting groups to yield [¹³C₄]-2,4-Dimethoxybutanoic acid.

-

Quality Control: Confirm the structure, purity (>98%), and isotopic enrichment via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

-

2. In Vitro Metabolism with Human Liver Microsomes (HLM)

-

Causality: HLMs are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of xenobiotics.[7] This makes them an excellent, cost-effective model for initial metabolic screening.

-

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled HLM (e.g., 0.5 mg/mL final concentration), a phosphate buffer (pH 7.4), and MgCl₂. Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Add a 1:1 mixture of labeled [¹³C₄]-DMBA and unlabeled DMBA (final concentration e.g., 1 µM). The inclusion of unlabeled compound helps in data analysis by creating a characteristic doublet signal in the mass spectrum for the parent drug and each metabolite.

-

Add Cofactor: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel to identify non-enzymatic degradation.

-

Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct labeled compound).

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

3. Analytical Detection and Pathway Elucidation

-

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for metabolism studies due to its exceptional sensitivity and selectivity, allowing for the detection of low-abundance metabolites in complex biological matrices.[5][8]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the components of the sample extract using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all ions and in product ion scan mode to fragment specific ions for structural information.

-

Metabolite Hunting: The key advantage of SIL becomes apparent here. The software is instructed to search for pairs of peaks separated by the mass of the incorporated isotopes (in our case, 4 Daltons for [¹³C₄]-DMBA). Any endogenous peak will not have this corresponding "heavy" partner, effectively eliminating background noise.

-

-

Hypothetical Metabolic Pathway of this compound: Based on common biotransformation reactions, we can predict several metabolic pathways.[9][10] The presence of methoxy groups suggests O-demethylation, and the carboxylic acid structure suggests potential conjugation.

Caption: A hypothetical metabolic pathway for this compound.

Part 2: A Comparative Analysis of Methodologies

While SIL is the gold standard, other methods can provide valuable, albeit less definitive, information. It is crucial to understand their respective strengths and limitations.

| Methodology | Principle | Pros | Cons | Best Use Case |

| Stable Isotope Labeling (SIL) | Tracing of a heavy isotope tag using MS.[4] | - Unambiguous identification of drug-related material- High specificity & sensitivity- Eliminates false positives- Gold standard for pathway confirmation.[1][5] | - Requires custom synthesis of labeled compound (costly, time-consuming)- Not suitable for initial high-throughput screening. | Definitive metabolite identification and metabolic flux analysis.[11] |

| HRMS (Unlabeled) Metabolite ID | Untargeted screening and identification based on accurate mass measurement and fragmentation patterns.[3][12] | - No custom synthesis required- High throughput- Can detect unexpected metabolites. | - Prone to false positives from endogenous molecules- Lower confidence in identification without standards- Data analysis is complex.[13] | Initial, rapid screening to generate hypotheses about potential metabolites. |

| In Silico Prediction | Software algorithms predict potential metabolites based on known biotransformation rules.[14] | - Very fast and inexpensive- Guides analytical search- Helps prioritize experimental work. | - Predictions are not experimental data- May miss novel or unusual pathways- Can generate a high number of false positives. | First-pass theoretical assessment before any lab work is conducted. |

| Enzyme Inhibition Studies | Use of specific chemical inhibitors to block certain metabolic enzymes (e.g., CYP inhibitors) and observe the change in metabolite formation. | - Can help identify specific enzyme families involved- Relatively simple experimental setup. | - Inhibitors may lack perfect specificity- Provides indirect evidence only- Does not provide structural information. | Complementary study to infer the involvement of specific enzyme classes (e.g., CYP3A4 vs CYP2D6). |

Part 3: A Self-Validating System: Integrating Methodologies for Trusted Results

True scientific trustworthiness comes not from a single experiment, but from a logical, self-validating workflow where different methodologies confirm and build upon one another. An optimal strategy integrates the speed of in silico tools, the screening power of HRMS, and the definitive confirmation of SIL.

Caption: An integrated, self-validating workflow for metabolite identification.

By following this integrated approach, the research narrative becomes self-validating. The in silico tools provide a theoretical framework.[14] The unlabeled HRMS screen provides the first layer of experimental evidence, identifying potential candidates that match the predicted masses.[13] Finally, the stable isotope labeling study serves as the ultimate arbiter, definitively confirming (or refuting) the hypotheses generated in the earlier stages with unparalleled confidence.[5] This layered approach ensures that resources for custom synthesis are directed efficiently and that the final elucidated pathway is built on a foundation of rigorous, cross-validated evidence.

Conclusion

Tracing the metabolic fate of a novel compound such as this compound is a critical exercise in drug development and safety assessment. While rapid screening methods like unlabeled HRMS and in silico prediction are invaluable for generating initial hypotheses, they lack the specificity to provide definitive answers. Stable isotope labeling, despite the initial investment in chemical synthesis, remains the unequivocal gold standard. It provides a clear, unambiguous view of a compound's biotransformation, effectively filtering out the immense complexity of the biological matrix. By integrating these methods into a logical, self-validating workflow, researchers can construct a complete and trustworthy metabolic map, transforming the "black box" of metabolism into a well-understood and predictable pathway.

References

-

Creative Biostructure. (2025, July 25). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Available from: [Link]

-

Gowda, G. A. N., & Raftery, D. (n.d.). NMR Based Metabolomics. PMC, National Institutes of Health. Available from: [Link]

-

Larsen, M. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available from: [Link]

-

Letertre, M., & Good, M. (2022, April 27). Studying Metabolism by NMR-Based Metabolomics. Frontiers. Available from: [Link]

-

An overview on NMR spectroscopy based metabolomics. (2020, June 3). International Journal of Pharmaceutical Sciences and Developmental Research. Available from: [Link]

-

Ingle, R. (2024, February 15). What Insights into Metabolism Does NMR Metabolomics Offer? AZoLifeSciences. Available from: [Link]

-

Porta, T., & Varesio, E. (2012, November 15). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available from: [Link]

-

Kassahun, K., et al. (2008, August 15). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available from: [Link]

-

Porta, T., & Varesio, E. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science. Available from: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Available from: [Link]

-

S., S., & B., D. (n.d.). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]

-

Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (n.d.). Metabolomics and isotope tracing. PMC, National Institutes of Health. Available from: [Link]

-

Perchalski, R. J., Yost, R. A., & Wilder, B. J. (n.d.). 'Metabolic mapping' of drugs: rapid screening techniques for xenobiotic metabolites with m.s./m.s. techniques. PubMed. Available from: [Link]

-